2-(Tritylthio)ethylamine hydrochloride

Descripción

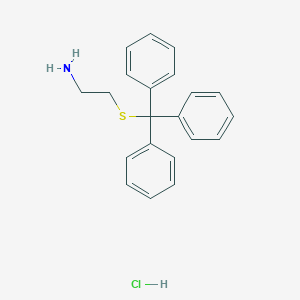

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-tritylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NS.ClH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSXAHLRIYRHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934636 | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15297-43-5 | |

| Record name | 15297-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tritylthio Ethylamine Hydrochloride

Established Reaction Pathways for 2-(Tritylthio)ethylamine Hydrochloride Synthesis

The synthesis of this compound is most commonly achieved through the direct tritylation of 2-mercaptoethylamine hydrochloride, also known as cysteamine (B1669678) hydrochloride. This approach is favored for its straightforward nature, typically involving a single synthetic step from readily available precursors. However, alternative strategies utilizing different precursors and reaction sequences have also been explored.

The most prevalent method for synthesizing this compound involves the direct reaction between a tritylating agent and cysteamine hydrochloride. smolecule.com In this reaction, the sulfur atom of the cysteamine thiol group acts as a nucleophile, attacking the electrophilic central carbon of the trityl group to form a stable thioether linkage. The product is typically isolated as a white crystalline solid. smolecule.com

The efficiency of the direct tritylation reaction is highly dependent on the choice of solvent and the stoichiometry of the reactants. Optimization of these parameters is crucial for maximizing product yield and minimizing side reactions. A common protocol involves treating cysteamine with trityl chloride in a suitable solvent such as dry tetrahydrofuran (THF), often under an inert atmosphere to prevent oxidation of the thiol. smolecule.com Purification is commonly achieved using techniques like silica gel chromatography. smolecule.com

Different solvent and base systems have been investigated to enhance yield. For instance, base-mediated alkylation routes have been employed, although the reported yields can vary significantly depending on the specific substrates involved. smolecule.com

Interactive Data Table: Comparison of Solvent/Base Systems in Tritylation Reactions

| Base | Solvent | Temperature | Time (hours) | Reported Yield |

| Triethylamine | Acetonitrile | Reflux | 18 | 28%* |

| Potassium Carbonate | Dimethyl sulfoxide (DMSO) | 20°C | Not Specified | 53%** |

*Yield reported for the synthesis of pyrazine derivatives. **Yield reported for the synthesis of aniline derivatives.

The data indicates that the choice of solvent and base can have a substantial impact on the reaction's success, with polar aprotic solvents like DMSO sometimes offering superior performance. smolecule.com

The reaction environment—whether acidic or basic—plays a critical role in the direct tritylation process, influencing both the choice of tritylating agent and the reaction mechanism.

In acidic conditions , a common protocol involves dissolving 2-aminoethanethiol hydrochloride in trifluoroacetic acid (TFA). smolecule.com In this environment, triphenylmethyl alcohol (trityl alcohol) can be used as the tritylating agent. The strong acid facilitates the formation of the trityl carbocation, which is then readily attacked by the nucleophilic thiol. The reaction is typically stirred for an extended period (18–24 hours) at room temperature, after which the product can be isolated by filtration and recrystallization. smolecule.com

Conversely, basic reaction environments are employed for base-mediated alkylation protocols, typically using trityl chloride as the tritylating agent. smolecule.com In this approach, a base such as triethylamine or potassium carbonate is added to deprotonate the thiol group of cysteamine, forming a more potent thiolate nucleophile. smolecule.com This thiolate then displaces the chloride from trityl chloride. The choice of base and solvent is interdependent; for example, triethylamine has been used in acetonitrile, while the stronger base potassium carbonate has been used in DMSO to achieve higher yields in certain contexts. smolecule.com

Beyond direct tritylation, alternative synthetic strategies can be envisioned that assemble the target molecule from different precursors. These routes may involve forming the carbon-sulfur bond using a pre-formed tritylthiol moiety or building the ethylamine (B1201723) portion of the molecule onto a trityl-containing scaffold.

An alternative strategy involves using triphenylmethanethiol (trityl thiol) as the sulfur-containing precursor. Trityl thiol is a convenient and relatively stable thiol reagent. researchgate.net This approach relies on the S-alkylation of the pre-formed tritylthiol with a suitable ethylamine derivative containing a leaving group, such as 2-chloroethylamine or 2-bromoethylamine, in a standard nucleophilic substitution (SN2) reaction.

In this hypothetical route, the trityl thiol would be deprotonated with a suitable base to form the trityl thiolate anion. This powerful nucleophile would then attack the electrophilic carbon of the 2-haloethylamine, displacing the halide to form the desired thioether bond. This method offers the advantage of using a different set of starting materials, which may be beneficial depending on availability and cost.

Multi-step syntheses provide a more flexible, albeit longer, approach to constructing this compound from basic aliphatic building blocks. One plausible route leverages the chemistry of aziridines, which are strained three-membered nitrogen-containing heterocycles. The high ring strain of aziridines makes them susceptible to ring-opening reactions with a wide range of nucleophiles, including thiols. nih.govorganic-chemistry.orgresearchgate.net

This synthetic pathway could proceed as follows:

Aziridine Formation: A simple precursor like ethanolamine is converted into aziridine.

Nucleophilic Ring-Opening: The aziridine ring is then opened by a nucleophilic attack from triphenylmethanethiol. Research has shown that thiols are particularly effective for opening aziridine rings. nih.govresearchgate.net This reaction is typically highly regioselective, with the nucleophilic attack occurring at the less sterically hindered carbon of the aziridine ring, which, in the case of unsubstituted aziridine, would yield the desired 2-aminoethyl thioether structure. nih.gov

This multi-step approach allows for the modular construction of the target compound and may be adapted to produce various analogs by modifying either the aziridine precursor or the thiol nucleophile.

Alternative Preparative Routes and Precursor Utilization

Advanced Synthetic Approaches and Process Optimization

The core challenge in the synthesis of this compound and its derivatives lies in the bifunctional nature of the precursor, cysteamine, which possesses both a nucleophilic thiol (-SH) group and a primary amine (-NH2) group. Advanced synthetic strategies are therefore designed to selectively target the thiol group for tritylation, avoiding undesired N-tritylation.

Regioselective Synthesis Strategies for Complex Analogues

The selective S-tritylation of cysteamine and its analogues is paramount in the synthesis of complex molecules where the amine group is reserved for subsequent chemical transformations. The inherent difference in nucleophilicity between the thiol and amine groups is the primary tool for achieving regioselectivity. The thiol group, particularly in its deprotonated thiolate form, is a significantly stronger nucleophile than the amine group. Synthetic strategies are thus designed to exploit this difference.

One common strategy involves the use of a base to deprotonate the thiol group, thereby enhancing its nucleophilicity and promoting its reaction with a tritylating agent, such as trityl chloride. The choice of base and solvent is critical in this process. For instance, in the synthesis of certain pyrazine derivatives, the use of triethylamine in acetonitrile at reflux has been reported. Similarly, for the preparation of specific aniline derivatives, a combination of potassium carbonate in dimethyl sulfoxide (DMSO) at room temperature has been employed to achieve S-tritylation.

Another effective regioselective strategy involves conducting the reaction under acidic conditions. The use of trityl alcohol in the presence of an acid like trifluoroacetic acid (TFA) can selectively promote S-tritylation. Under these conditions, the amine group is protonated, rendering it non-nucleophilic and thus preventing its reaction with the trityl cation formed from the alcohol. This method has been successfully applied in the synthesis of various S-tritylated compounds.

The development of regioselective strategies extends to the synthesis of more complex analogues where other functional groups are present. In such cases, the choice of reaction conditions becomes even more critical to avoid side reactions. For example, in the synthesis of analogues with additional ester or amide functionalities, careful selection of a non-nucleophilic base and an aprotic solvent is necessary to prevent hydrolysis or other unwanted transformations.

The following table summarizes various regioselective strategies employed in the synthesis of 2-(Tritylthio)ethylamine analogues:

| Starting Material | Tritylating Agent | Base/Acid | Solvent | Temperature | Product Type |

| Cysteamine Analogue with Pyrazine Moiety | Trityl Chloride | Triethylamine | Acetonitrile | Reflux | S-Tritylated Pyrazine Derivative |

| Cysteamine Analogue with Aniline Moiety | Trityl Chloride | Potassium Carbonate | DMSO | 20 °C | S-Tritylated Aniline Derivative |

| Cysteamine Hydrochloride | Trityl Alcohol | Trifluoroacetic Acid | Not specified | Room Temperature | 2-(Tritylthio)ethylamine |

| Cysteamine with Ester Functionality | Trityl Chloride | Diisopropylethylamine | Dichloromethane | 0 °C to Room Temp | S-Tritylated Ester Derivative |

Evaluation of Catalytic Systems and Reaction Conditions

The optimization of synthetic processes for this compound involves a systematic evaluation of catalytic systems and reaction conditions to maximize yield and purity while minimizing reaction times and by-product formation. While the tritylation reaction can proceed without a catalyst, particularly when using a strong base, the use of catalysts can enhance reaction rates and improve selectivity under milder conditions.

Phase-transfer catalysts (PTCs) have been investigated for the S-alkylation of thiols. Catalysts such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of the thiolate anion from an aqueous or solid phase to an organic phase containing the tritylating agent, thereby accelerating the reaction. The efficiency of such catalytic systems is highly dependent on the choice of solvent, temperature, and the specific PTC used.

Lewis acids have also been explored as catalysts for tritylation reactions. While typically associated with Friedel-Crafts type reactions, mild Lewis acids can activate the tritylating agent, making it more susceptible to nucleophilic attack by the thiol. However, care must be taken to select a Lewis acid that does not promote N-tritylation or other side reactions.

The optimization of reaction conditions is a multifactorial process. Key parameters that are systematically varied and evaluated include:

Choice of Base: The strength and steric hindrance of the base can significantly influence the degree of thiol deprotonation and the rate of the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K2CO3), and sodium hydroxide (NaOH).

Solvent Effects: The polarity and proticity of the solvent can affect the solubility of the reactants and the stability of intermediates. Aprotic solvents such as acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF) are often preferred to avoid solvation of the nucleophile, which can decrease its reactivity.

Temperature: Reaction temperature can impact the rate of reaction and the formation of by-products. While higher temperatures can increase the reaction rate, they may also lead to decreased selectivity.

Concentration of Reactants: The stoichiometry of the reactants, particularly the ratio of the base to the cysteamine derivative, can be crucial in achieving complete conversion and high yields.

The following table presents a hypothetical evaluation of different reaction conditions for the synthesis of this compound, illustrating the impact of these parameters on the reaction outcome.

| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| None | Triethylamine | Acetonitrile | 80 | 12 | 75 |

| Tetrabutylammonium Bromide (5 mol%) | Potassium Carbonate | Dichloromethane/Water | 25 | 8 | 85 |

| None | Diisopropylethylamine | Dichloromethane | 25 | 24 | 70 |

| Zinc Chloride (10 mol%) | Triethylamine | Tetrahydrofuran | 50 | 10 | 65 |

| None | Sodium Hydroxide | Water/Toluene | 40 | 6 | 80 |

Protecting Group Chemistry of the Trityl Thioether Moiety in 2 Tritylthio Ethylamine Hydrochloride

Fundamental Principles of Thiol Protection with the Trityl Group

The trityl group is employed to protect nucleophilic functional groups such as alcohols, amines, and thiols. total-synthesis.com Its effectiveness as a thiol protecting group stems from the formation of a stable thioether linkage that is robust enough to withstand a variety of reaction conditions, yet can be cleaved selectively when desired. The S-trityl group is particularly valued in peptide and nucleotide chemistry for its ability to protect the sulfhydryl group of cysteine residues. nih.govresearchgate.net The protection of a thiol with a trityl group typically proceeds via an SN1 mechanism, involving the formation of a stable trityl cation intermediate. total-synthesis.com

The most defining characteristic of the trityl group is its significant steric bulk, arising from the three phenyl rings attached to a quaternary carbon. total-synthesis.com This three-dimensional bulk sterically hinders the protected thiol, modulating its reactivity and accessibility. This steric hindrance is a powerful tool for achieving chemoselectivity in molecules with multiple functional groups. For instance, the large size of the trityl group allows for the selective protection of primary alcohols in the presence of more sterically hindered secondary alcohols. total-synthesis.com This principle of sterically-driven selectivity is equally applicable to thiols, enabling the preferential protection of less hindered sulfhydryl groups in a poly-functionalized molecule.

The steric hindrance imparted by the trityl group not only influences the protection reaction but also reduces the nucleophilicity of the protected sulfur atom. bham.ac.uk This deactivation prevents the thiol from participating in undesired side reactions, such as oxidation to disulfides or acting as a nucleophile, during subsequent synthetic steps.

In the synthesis of complex molecules like peptides or modified natural products, it is often necessary to deprotect one functional group while others remain protected. This requires an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting each other. bham.ac.uk The acid-labile nature of the trityl group makes it an excellent component of such strategies. nih.gov

The S-trityl group can be selectively cleaved under mild acidic conditions that leave other, more robust protecting groups intact. For example, in peptide synthesis, the S-trityl group is often used in conjunction with base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) protecting groups. nih.govwikipedia.org A common orthogonal pairing involves the S-trityl group for cysteine protection alongside tert-butyl (tBu) based protecting groups for other amino acid side chains. The S-trityl group can be removed with very dilute acid (e.g., 1% trifluoroacetic acid in dichloromethane), conditions under which tBu ethers or esters remain stable. sigmaaldrich.com This selective deprotection allows for specific modifications at the liberated thiol, such as the formation of a specific disulfide bond in a peptide containing multiple cysteine residues. nih.gov

| Protecting Group | Typical Cleavage Conditions | Orthogonality with S-Trityl |

|---|---|---|

| Trityl (Trt) | Mild Acid (e.g., 1-5% TFA, Acetic Acid) total-synthesis.comsigmaaldrich.com | - |

| tert-Butyloxycarbonyl (Boc) | Strong Acid (e.g., >50% TFA) wikipedia.org | Yes, Trt is more acid-labile. |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine in DMF) wikipedia.org | Yes, orthogonal conditions (acid vs. base). |

| Carbobenzyloxy (Cbz) | Hydrogenolysis (H₂, Pd/C) wikipedia.org | Yes, orthogonal conditions. |

| Acetamidomethyl (Acm) | Iodine, Mercury(II) salts nih.govpeptide.com | Yes, orthogonal conditions. |

Mechanistic Studies and Methodologies for Trityl Deprotection

The removal of the trityl group, or deprotection, is a critical step that liberates the free thiol for subsequent reactions or to yield the final product. The primary method for cleaving the S-trityl bond is acidolysis, which can be catalyzed by both Brønsted and Lewis acids. total-synthesis.com

The deprotection of trityl thioethers is typically accomplished using Brønsted acids such as trifluoroacetic acid (TFA), formic acid, or hydrochloric acid. total-synthesis.comresearchgate.net Lewis acids, including boron trifluoride etherate (BF₃·Et₂O), zinc bromide (ZnBr₂), or magnesium bromide (MgBr₂), are also effective reagents for this transformation. total-synthesis.comrsc.org

The general mechanism for both types of acid catalysis involves the formation of the highly stabilized trityl cation as a key intermediate and leaving group. total-synthesis.com Due to the reactivity of this carbocation, scavengers such as triethylsilane (TES) or water are often added to the reaction mixture to trap the cation and prevent it from reacting with other nucleophiles present in the system, thus avoiding potential side reactions. total-synthesis.comthieme-connect.de

| Acid Type | Examples | General Mechanism |

|---|---|---|

| Brønsted Acid | Trifluoroacetic acid (TFA), Formic Acid, HCl total-synthesis.comnih.gov | Protonation of the sulfur atom followed by C-S bond cleavage. total-synthesis.com |

| Lewis Acid | BF₃·Et₂O, Cu(OTf)₂, HgX₂ total-synthesis.comrsc.orgnih.gov | Coordination of the Lewis acid to the sulfur atom, facilitating C-S bond cleavage. total-synthesis.com |

In the presence of a Brønsted acid, the deprotection mechanism is initiated by the protonation of the thioether sulfur atom. total-synthesis.com This protonation enhances the leaving group ability of the thiol moiety. The subsequent step is the heterolytic cleavage of the carbon-sulfur bond, which results in the formation of the free thiol and the triphenylmethyl carbocation, or trityl cation. total-synthesis.com

The driving force for this reaction is the exceptional stability of the trityl cation. This stability arises from the extensive delocalization of the positive charge across the three phenyl rings through resonance. researchgate.net The stability of this carbocation is so significant that the cleavage can often be performed under very mild acidic conditions. thieme-connect.de Research has shown that introducing electron-donating groups, such as methoxy (B1213986) groups, onto the phenyl rings can further stabilize the carbocation, leading to an increased rate of deprotection. For instance, the p-methoxytrityl (Mmt) group is cleaved much more readily than the parent trityl group. total-synthesis.com

The choice of solvent can have a significant impact on the rate and efficiency of the trityl deprotection reaction. The kinetics of the acid-catalyzed cleavage are influenced by the solvent's polarity and its ability to solvate the charged intermediates involved in the mechanism, particularly the trityl cation.

Protic solvents can participate in the reaction, and in some cases, the deprotection can be achieved in solvents like acetic acid or formic acid, which also serve as the acid catalyst. total-synthesis.com In other cases, aprotic solvents like dichloromethane (DCM) are used as the medium for deprotection with an added acid like TFA. peptide.com The rate of deprotection is generally faster in more polar solvents that can stabilize the forming carbocation and the separating charged species. For example, the use of dehydrated HCl in a nonpolar solvent like toluene has been shown to be highly effective for cleaving trityl ethers, suggesting that minimizing water content can enhance the acidity and reactivity of the catalyst. phasetransfercatalysis.com The specific solvent system is often chosen based on the solubility of the substrate and the compatibility with other functional groups present in the molecule.

Reductive Detritylation Techniques and Their Scope

The cleavage of the S-trityl bond to regenerate the thiol is a fundamental transformation in syntheses involving S-tritylated compounds like 2-(Tritylthio)ethylamine hydrochloride. Reductive methods are particularly effective and can be broadly categorized into metal-mediated reductions and hydrogenolytic techniques.

Due to the high affinity of soft metals for sulfur, metal salts have been extensively explored for the deprotection of trityl thioethers. researchgate.net A prominent method involves the coupling of metal acid catalysis with a reducing agent, such as sodium borohydride (NaBH₄). nih.gov

Mercury(II) salts, such as mercuric acetate (Hg(OAc)₂) or mercuric chloride (HgCl₂), are particularly effective. nih.govpeptide.com The mechanism involves the coordination of the mercury salt to the sulfur atom, which weakens the C-S bond. Subsequent reduction with NaBH₄ facilitates the cleavage, yielding the free thiol. This deprotection can be performed at room temperature in a one-pot procedure. researchgate.netnih.gov For instance, trityl thioethers of various simple thiols and more complex amino and hydroxy thiols are promptly cleaved by this reductive demercuration method. nih.gov

The choice of metal salt and reaction conditions can be tailored to achieve specific outcomes, as summarized in the table below.

| Metal Reagent | Reducing Agent | Solvent | Conditions | Outcome |

| Hg(OAc)₂ | NaBH₄ | Acetonitrile/Water | Room Temperature | Efficient cleavage of S-Trt bond |

| HgCl₂ | NaBH₄ | Acetonitrile | Room Temperature | Complete deprotection of thioethers |

| Ag(I) Salts (e.g., AgOTf, AgBF₄) | Dithiothreitol (DTT) | Trifluoroacetic Acid (TFA) / Anisole | 4 °C | Cleavage of S-Trt group |

This table presents common metal-mediated methods for the deprotection of S-trityl groups.

While effective, these methods often involve the use of toxic heavy metals like mercury, which poses significant environmental and safety concerns. researchgate.net

Catalytic hydrogenolysis is a standard method for the removal of benzyl-type protecting groups. However, its application for cleaving S-trityl groups can be challenging. Sulfur-containing compounds are known to act as catalyst poisons, potentially deactivating common hydrogenation catalysts like Palladium on carbon (Pd/C). nih.gov

Despite this, hydrogenolysis can be achieved under specific conditions, often requiring higher catalyst loadings or more active catalysts. The process involves the reaction of the S-tritylated compound with hydrogen gas in the presence of a metal catalyst. The reaction is typically slower compared to the hydrogenolysis of O-benzyl or N-benzyl ethers. nih.gov The presence of thioethers can be particularly problematic, leading to catalyst deactivation. nih.gov Therefore, this method is less frequently employed for S-trityl deprotection compared to metal-mediated or acidic cleavage methods.

Emerging Deprotection Methodologies (e.g., Copper(I) Chloride Catalysis under Ultrasonic Conditions)

To overcome the drawbacks of traditional methods, such as the use of harsh acidic conditions or toxic heavy metals, new methodologies are continuously being developed. researchgate.net One such promising approach is the use of Copper(I) chloride (CuCl) as a catalyst under ultrasonic conditions. researchgate.netresearchgate.net

This method offers a new and efficient pathway for the detritylation of thioethers. researchgate.net Sonication provides the necessary energy to facilitate the catalytic process, allowing the reaction to proceed under milder conditions. This technique avoids the pollution associated with heavy metals like mercury and the harshness of strong acids, making it an attractive alternative for modern organic synthesis. researchgate.net

Chemoselectivity in Deprotection of Polyfunctionalized Substrates

In the synthesis of complex molecules that contain multiple functional groups, the selective deprotection of one group while others remain intact is crucial. The S-trityl group exhibits distinct reactivity that can be exploited for chemoselective transformations. nih.gov

The S-trityl bond is significantly more stable to acidic conditions than O-trityl and N-trityl bonds. nih.gov For example, treatment with Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will preferentially cleave O-Tr and N-Tr bonds, leaving the S-Tr bond unaffected. researchgate.netnih.gov

Conversely, methods based on mercury salts allow for the selective deprotection of the thiol function. nih.gov The high affinity of Hg(II) for the sulfur atom enables the targeted cleavage of the S-trityl group while preserving N-trityl and O-trityl groups. researchgate.netnih.gov This differential reactivity is attributed to the strong difference in affinity of the donor atoms (S, N, O) for protons (H⁺) versus mercuric ions (Hg²⁺). nih.gov

This orthogonal stability provides a powerful tool for synthetic chemists, allowing for a strategic and stepwise deprotection sequence in polyfunctionalized molecules.

| Deprotection Reagent | Group Cleaved | Group Stable |

| Strong Brønsted Acids (e.g., TFA, HCl) | O-Trityl, N-Trityl | S-Trityl |

| Mercury(II) Salts (e.g., Hg(OAc)₂) / NaBH₄ | S-Trityl | O-Trityl, N-Trityl |

This table illustrates the chemoselectivity of deprotection methods for different trityl-protected functional groups.

Reactivity Profile and Derivatization Strategies of 2 Tritylthio Ethylamine Hydrochloride

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group in 2-(tritylthio)ethylamine hydrochloride serves as a potent nucleophile, readily participating in a variety of bond-forming reactions. Its reactivity is central to the construction of more complex molecular architectures built upon the ethylamine (B1201723) scaffold.

The lone pair of electrons on the nitrogen atom of the primary amine facilitates reactions with a range of electrophiles. These reactions are fundamental for introducing new functional groups or for linking the molecule to other substrates. smolecule.com

Acylation: The amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides. In this nucleophilic acyl substitution, the amine attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide bond and the elimination of a leaving group (e.g., chloride). pearson.comchemguide.co.uk This reaction is a common strategy for synthesizing N-acylated derivatives.

Alkylation: The primary amine can undergo alkylation with suitable alkylating agents, like alkyl halides. smolecule.com This S(_N)2 reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, resulting in the formation of a secondary amine and a halide salt. The extent of alkylation can sometimes be controlled to achieve mono- or di-alkylation.

Amidation: Direct condensation with carboxylic acids to form amides is also a key transformation. This process typically requires the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), or heating to high temperatures to drive off water. libretexts.orgjove.com Modern methods may also employ boron-based reagents or titanium tetrachloride (TiCl(_4)) to mediate the condensation under milder conditions. acs.orgnih.gov

Table 1: Key Reactions of the Primary Amine Functionality

| Reaction Type | Electrophile Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Secondary Amine |

| Amidation | Carboxylic Acid | Amide |

The primary amine of this compound can react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.compeerj.com This reversible process is a cornerstone of organic synthesis for creating carbon-nitrogen double bonds. masterorganicchemistry.compeerj.com

The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the imine. libretexts.org The reaction rate is pH-dependent, with optimal rates typically observed around pH 4.5, which represents a balance between activating the carbonyl group and ensuring the amine remains a free nucleophile. libretexts.org These imine intermediates are valuable in their own right or can serve as precursors for subsequent reactions, such as reduction to secondary amines.

Chemical Transformations Involving the Protected Thiol Group

The trityl (triphenylmethyl) group serves as a robust protecting group for the thiol functionality. smolecule.com Its bulky nature shields the reactive sulfur atom from participating in undesired side reactions, such as oxidation. smolecule.com A key feature of the trityl group is its lability under acidic conditions, which allows for its selective removal to unmask the free thiol for further transformations. smolecule.com

The formation of thioethers (also known as sulfides) from this compound first requires the deprotection of the thiol group. This is typically achieved by treating the compound with a mild acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbon-sulfur bond to yield the free thiol (cysteamine) and the stable trityl cation. smolecule.comtotal-synthesis.comnih.govcommonorganicchemistry.comresearchgate.net

Once deprotected, the resulting free thiolate anion is a powerful nucleophile. It can readily participate in nucleophilic substitution reactions (S(_N)2) with electrophiles like alkyl halides to form stable thioether linkages. acsgcipr.org This two-step sequence of deprotection followed by alkylation is a versatile strategy for incorporating a flexible aminothiol linker into a wide variety of molecular structures. acsgcipr.org

Table 2: Common Deprotection and Thioether Formation Conditions

| Step | Reagents | Purpose |

|---|---|---|

| 1. Deprotection | Trifluoroacetic Acid (TFA) / Triethylsilane (Et(_3)SiH) | Cleavage of the S-trityl bond to reveal the free thiol. nih.gov |

| 2. Thioether Formation | Alkyl Halide (e.g., R-Br) in the presence of a base | Nucleophilic attack by the thiolate to form a C-S bond. |

The thiol group, whether in its protected or free state, is susceptible to oxidation. The oxidation of two thiol molecules yields a disulfide (R-S-S-R'), a linkage crucial to the structure of many proteins. libretexts.orgodu.edu

In the case of this compound, the thioether can be directly oxidized to form a disulfide bond. smolecule.com This transformation can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice. smolecule.com The oxidation of thiols to disulfides can proceed through one- or two-electron pathways, often involving a sulfenic acid intermediate. nih.gov Catalytic amounts of iodide or iodine can also facilitate this oxidation in the presence of H(_2)O(_2). organic-chemistry.org This reaction provides a direct route to symmetrically substituted disulfides containing the aminoethyl moiety.

Conjugate Addition Reactions with Activated Unsaturated Systems

Following deprotection to reveal the free thiol, the resulting cysteamine (B1669678) is a potent nucleophile for conjugate addition reactions, particularly the Michael addition. This reaction involves the addition of the nucleophilic thiol to an α,β-unsaturated carbonyl compound.

A prominent example of this reactivity is the thiol-maleimide reaction. bachem.comaxispharm.comvectorlabs.com In this highly efficient and chemoselective "click" reaction, the thiolate attacks one of the electrophilic double-bond carbons of a maleimide ring. bachem.comvectorlabs.com This reaction proceeds rapidly under mild, near-neutral pH conditions (typically 6.5–7.5) to form a stable thioether linkage. smolecule.comaxispharm.comnih.gov The thiol-maleimide addition is approximately 1,000 times faster than the competing reaction with amines at neutral pH, highlighting its high specificity. axispharm.comnih.gov This strategy is widely employed in bioconjugation to link molecules to cysteine residues in proteins. smolecule.com

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Acetyl Chloride |

| Methyl Iodide |

| Dicyclohexylcarbodiimide (DCC) |

| Titanium tetrachloride |

| Trifluoroacetic acid (TFA) |

| Hydrochloric acid |

| Triethylsilane |

| Hydrogen peroxide |

Bifunctional Reactivity in Cascade and Domino Reactions

This compound possesses two key functional groups: a primary amine and a trityl-protected thiol. This bifunctional nature makes it a versatile building block for the synthesis of complex molecules, particularly in cascade and domino reactions where multiple bond-forming events occur in a single synthetic operation. The trityl group serves as a sterically bulky protecting group for the thiol, which can be selectively removed under acidic conditions, allowing for sequential or controlled reactivity of the amine and thiol functionalities.

The dual functionality of this compound and its derivatives is particularly advantageous for the synthesis of heterocyclic compounds through intramolecular cyclization. While direct examples starting with the trityl-protected compound are not extensively documented in the context of complex cascade reactions, the reactivity of the underlying cysteamine structure is well-established in forming various heterocyclic frameworks.

In a typical strategy, the primary amine of this compound can be acylated or otherwise modified. Subsequent deprotection of the trityl group under acidic conditions unmasks the nucleophilic thiol. This thiol can then undergo intramolecular cyclization with an electrophilic center introduced via the initial modification of the amine. This sequence allows for the controlled formation of sulfur-containing heterocycles.

For instance, N-acylated derivatives of 2-(tritylthio)ethylamine can be designed to undergo intramolecular cyclization upon deprotection of the thiol. The nature of the acyl group can be varied to introduce different electrophilic sites, leading to a range of heterocyclic systems such as thiazolidinones or other related structures. The reaction is typically triggered by an acid catalyst, which serves the dual purpose of deprotecting the thiol and activating the electrophilic partner for cyclization.

A hypothetical reaction scheme illustrating this principle is the formation of a thiazolidinone derivative. The amine of this compound could first be reacted with an α-haloacetyl chloride to form an N-(α-haloacetyl) intermediate. Treatment of this intermediate with an acid would then remove the trityl group, and the liberated thiol could subsequently attack the electrophilic carbon bearing the halogen in an intramolecular fashion to yield the thiazolidinone ring.

| Reactant 1 | Reactant 2 | Intermediate | Heterocyclic Product |

| 2-(Tritylthio)ethylamine | Chloroacetyl chloride | N-(2-(Tritylthio)ethyl)-2-chloroacetamide | Thiazolidin-4-one |

| 2-(Tritylthio)ethylamine | Acryloyl chloride | N-(2-(Tritylthio)ethyl)acrylamide | Thiazolidin-4-one derivative |

This table represents a conceptual pathway for the synthesis of heterocyclic frameworks from this compound based on known reactivity principles.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The bifunctional nature of this compound makes it an attractive component for such reactions, although its direct application is not widely reported. However, the reactivity of its deprotected form, cysteamine, in MCRs provides a strong indication of its potential.

In a multi-component setting, the amine and the thiol (after deprotection) can react with different components in the reaction mixture. For example, in an isocyanide-based MCR, the amine could react with an aldehyde or ketone to form an imine in situ. This imine could then be attacked by the isocyanide and another nucleophile in the reaction mixture. If the trityl group is removed during the reaction, the thiol could also participate as a nucleophile.

A plausible, though not explicitly documented, multi-component reaction involving this compound could be a modification of the Ugi or Passerini reaction. In a hypothetical Ugi-type reaction, this compound could provide the amine component, which would react with a ketone or aldehyde, an isocyanide, and a carboxylic acid. If the reaction conditions are sufficiently acidic to cleave the trityl group, the free thiol could potentially participate in a subsequent intramolecular cyclization, leading to complex heterocyclic scaffolds.

The following table outlines a conceptual multi-component synthesis that could potentially utilize this compound or its deprotected form.

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product Class |

| Ugi-type Reaction | 2-(Tritylthio)ethylamine | Aldehyde | Isocyanide | α-Acylamino amide with a protected thiol |

| Passerini-type Reaction | 2-(Tritylthio)ethylamine | Ketone | Isocyanide | α-Acyloxy amide with a protected thiol |

| Biginelli-type Reaction | 2-(Tritylthio)ethylamine (as amine source) | β-Ketoester | Urea/Thiourea | Dihydropyrimidinone with a protected thioethyl side chain |

This table illustrates the potential application of this compound in well-known multi-component reactions based on its functional groups.

The successful implementation of this compound in such cascade and multi-component reactions would hinge on the careful selection of reaction conditions to control the timing of the trityl group deprotection and the subsequent reactivity of the thiol.

Advanced Applications of 2 Tritylthio Ethylamine Hydrochloride in Organic and Medicinal Chemistry Research

Utilization in Peptide and Peptoid Synthesis

2-(Tritylthio)ethylamine hydrochloride serves as a important building block in the synthesis of peptides and peptoids, primarily by providing a protected thiol functionality. The trityl (Trt) group is a bulky and acid-labile protecting group that effectively shields the reactive thiol group of the cysteamine (B1669678) moiety during the iterative steps of peptide synthesis, preventing undesired side reactions such as oxidation to disulfides. smolecule.comresearchgate.net

Strategic Incorporation of Cysteine Analogues and Thiol-Containing Peptides

While not a direct amino acid, this compound can be incorporated into peptide chains to introduce a thiol group, thereby acting as a synthetic analogue of cysteine. This strategy is valuable for creating modified peptides with specific functionalities. The primary amine of the cysteamine backbone allows for its coupling to the growing peptide chain, while the trityl-protected thiol extends as a side chain. This introduction of a protected thiol is crucial for the synthesis of complex peptides and for enabling specific modifications. smolecule.com

The trityl protecting group is particularly well-suited for Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability under the basic conditions used for Fmoc deprotection and its ready cleavage under acidic conditions. researchgate.net This compatibility allows for the strategic placement of thiol groups within a peptide sequence, which can then be deprotected for various applications, including the formation of disulfide bridges or for bioconjugation. smolecule.com

Application in Solid-Phase Peptide Synthesis Methodologies

In solid-phase peptide synthesis (SPPS), the use of trityl-protected thiol precursors like this compound is a well-established methodology. researchgate.net The compound can be anchored to a resin support, or it can be coupled as a building block to a growing peptide chain on the solid phase. The hydrophobicity of the trityl group can also improve the solubility of the protected peptide in organic solvents used during synthesis. researchgate.net

Table 1: Key Features of this compound in Solid-Phase Peptide Synthesis (SPPS)

| Feature | Description | Relevance in SPPS |

| Protecting Group | Trityl (Trt) | Provides robust protection for the thiol functionality, preventing oxidation and other side reactions. smolecule.com |

| Compatibility | Compatible with Fmoc-based SPPS | Stable to the basic conditions used for Fmoc deprotection, allowing for seamless integration into standard synthesis protocols. researchgate.net |

| Cleavage | Acid-labile | The trityl group is readily removed under acidic conditions, typically during the final cleavage from the resin. smolecule.com |

| Functionality | Introduces a primary thiol | Enables the synthesis of cysteine-like modifications and provides a site for further functionalization. |

Orthogonal Protection Strategies for Peptide Cyclization

The trityl group's specific cleavage conditions make it a valuable component in orthogonal protection strategies, which are essential for the synthesis of complex peptide structures like cyclic peptides. nih.gov In this context, "orthogonal" means that different protecting groups can be removed under distinct chemical conditions without affecting each other.

For peptide cyclization, a linear peptide can be synthesized on a solid support with a trityl-protected thiol at one position and another orthogonally protected reactive group elsewhere in the sequence. Selective deprotection of these two groups allows for the on-resin formation of a cyclic structure, for instance, through a thioether linkage. The trityl group's acid lability contrasts with other protecting groups that might be removed by bases, nucleophiles, or photolysis, providing the necessary orthogonality for these sophisticated synthetic routes. nih.govscispace.com

Role in Medicinal Chemistry and Drug Development Research

This compound and its derivatives are valuable tools in medicinal chemistry, serving as precursors and building blocks for the synthesis of novel therapeutic agents and bioactive compounds. smolecule.com The presence of a protected thiol and a primary amine allows for versatile chemical modifications to create molecules with desired pharmacological properties.

Design and Synthesis of Novel Therapeutic Agents

The core structure of this compound can be elaborated upon to design and synthesize a variety of new chemical entities. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems, while the trityl-protected thiol provides a latent nucleophile that can be unmasked at a later synthetic stage. This allows for the introduction of a thiol group into a target molecule, which is a key functional group in many biologically active compounds due to its ability to interact with biological targets, form disulfide bonds, or chelate metal ions. smolecule.com

Precursor in the Synthesis of Bioactive Compounds (e.g., HDAC Inhibitors, Amifostine Metabolites)

This compound is a known intermediate in the synthesis of metabolites of Amifostine. Amifostine is a cytoprotective agent, and its metabolites, which contain a free thiol group, are responsible for its therapeutic effects. The synthesis of these metabolites often involves the use of a protected thiol precursor like this compound to ensure that the thiol group is only revealed at the appropriate step.

While the direct use of this compound as a precursor for histone deacetylase (HDAC) inhibitors is not extensively documented in readily available literature, the importance of thiol-containing molecules in this area is well-established. Many HDAC inhibitors feature a zinc-binding group, and thiols are known to coordinate with the zinc ion in the active site of HDAC enzymes. nih.govresearchgate.net For instance, the synthesis of the natural product and HDAC inhibitor, largazole, involves a trityl-protected thiol which is deprotected in a late-stage step to yield the active thiol. nih.gov Therefore, it is plausible that this compound could serve as a valuable starting material for the synthesis of novel thiol-based HDAC inhibitors.

Table 2: Bioactive Compounds and Precursor Relationships

| Precursor Compound | Bioactive Compound/Metabolite | Therapeutic Area/Function |

| This compound | Amifostine Metabolites | Cytoprotective agent |

| S-Trityl protected thiol-containing macrocycle | Largazole (active thiol form) | Histone Deacetylase (HDAC) Inhibitor nih.gov |

Modulation of Biological Pathways: Kinesin Eg5 Inhibition and Neuroprotection

Kinesin Eg5 Inhibition

The tritylthio moiety, a key structural feature of this compound, is integral to a class of potent inhibitors targeting Kinesin Eg5. Kinesin spindle protein (Eg5), a member of the kinesin-5 family, is a motor protein essential for establishing the bipolar spindle during the early stages of mitosis. The inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death in proliferating cells. This mechanism makes Eg5 a significant target for cancer chemotherapy.

Research has identified S-trityl-L-cysteine (STLC), a compound structurally related to 2-(Tritylthio)ethylamine, as a selective, cell-permeable, and allosteric inhibitor of Eg5. STLC binds to a unique pocket in the Eg5 motor domain, distinct from the ATP-binding site. This binding prevents the conformational changes necessary for its motor activity, leading to mitotic arrest. Studies on STLC and its analogues have demonstrated potent antitumor activity across various cancer cell lines. For instance, STLC inhibits the microtubule-activated ATPase activity of Eg5 with a half-maximal inhibitory concentration (IC50) of 140 nM and induces mitotic arrest in HeLa cells with an IC50 of 700 nM. mdpi.com The antiproliferative effects of these compounds are directly linked to their ability to disrupt microtubule assembly by targeting Eg5. rjor.ro

The development of analogues based on the S-trityl scaffold has led to inhibitors with even greater potency. Optimization of the S-trityl-L-cysteine structure has produced compounds with apparent inhibitory constants (Kiapp) below 10 nM, showing broad-spectrum activity against cancer cells comparable to drug candidates that have entered clinical trials. nih.gov This body of research underscores the importance of the S-trityl group, present in this compound, as a core pharmacophore for the development of targeted anticancer therapeutics.

| Compound/Analogue | Target | Mechanism of Action | Potency (IC50 / Kiapp) |

| S-trityl-L-cysteine (STLC) | Kinesin Eg5 | Allosteric inhibition of ATPase activity, leading to mitotic arrest. | 140 nM (microtubule-activated ATPase) mdpi.com |

| Optimized STLC Analogues | Kinesin Eg5 | Allosteric inhibition of ATPase activity. | < 10 nM (Kiapp) nih.gov |

Neuroprotection

The potential for this compound in neuroprotection is an area of emerging interest, primarily inferred from the known chemical properties of its functional groups. Upon cleavage of the trityl protecting group, a free thiol (-SH) is exposed. Thiol-containing compounds, such as the endogenous antioxidant glutathione, play a crucial role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS). scienceopen.com Oxidative stress is a key pathological factor in various neurodegenerative disorders. scienceopen.com

While direct studies on the neuroprotective effects of this compound are not prominent in the current scientific literature, the antioxidant capabilities of thiols are well-documented. nih.gov They can protect cells from damage by scavenging free radicals and participating in redox signaling pathways. nih.gov Other organosulfur compounds, such as S-allyl-L-cysteine (SAC), have demonstrated significant protective effects against endoplasmic reticulum stress-induced neurotoxicity. However, it is important to note that these are different compounds, and the neuroprotective potential of this compound remains a theoretical application based on the antioxidant properties of its deprotected thiol moiety, requiring further specific investigation.

Development of Drug Delivery Systems

This compound serves as a valuable building block in the design of advanced drug delivery systems (DDS), particularly those that are stimuli-responsive. The core utility of the compound lies in the trityl group, which acts as a robust protecting group for the highly reactive thiol functionality. This protection allows the thiol group to be incorporated into larger macromolecular systems, such as polymers or nanoparticles, which can then be deprotected to yield a free thiol available for further reactions.

A key application is in the creation of redox-responsive DDS. The intracellular environment of many cells, especially tumor cells, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space. This differential provides a targeted stimulus. By incorporating this compound into a polymer backbone and then deprotecting it, the resulting pendant thiol groups can be used to form disulfide bonds (–S–S–). These disulfide linkages can be used to crosslink a nanocarrier or to attach a therapeutic agent. When the DDS reaches the target tissue and is internalized by cells, the high intracellular GSH concentration cleaves the disulfide bonds, triggering the disassembly of the carrier and the release of the encapsulated drug. This strategy enhances site-specific drug delivery, improves therapeutic efficacy, and minimizes off-target effects.

Furthermore, the introduction of thiol groups onto polymers, a process known as thiolation, significantly enhances their mucoadhesive properties. scienceopen.com Thiolated polymers can form covalent disulfide bonds with cysteine-rich domains in mucus glycoproteins, leading to a much stronger and longer-lasting adhesion to mucosal surfaces compared to non-thiolated polymers. nih.govscienceopen.com This increased residence time can greatly improve the bioavailability of drugs administered via oral, nasal, or ocular routes. nih.gov

Applications in Polymer Chemistry and Material Science

Synthesis of Functionalized Polymers with Pendant Thiol Groups

This compound is a key reagent for synthesizing functionalized polymers featuring pendant thiol groups. The trityl group provides effective protection for the thiol, preventing its unwanted oxidation or participation in side reactions during the polymerization process. This allows for the controlled incorporation of a masked thiol into various polymer backbones.

The synthesis typically involves modifying a pre-existing polymer with reactive sites or copolymerizing a monomer derived from 2-(Tritylthio)ethylamine. Once the trityl-protected thiol is integrated into the polymer structure, the protecting group can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) and a scavenger like triethylsilane (TES), to expose the reactive pendant thiol groups. These resulting "thiomers" or thiolated polymers possess reactive handles along their chains that can be used for a wide range of subsequent modifications, making them highly versatile materials. nih.gov

Construction of Macromolecular Architectures and Cross-linked Systems

The pendant thiol groups generated from this compound are instrumental in constructing complex macromolecular architectures and cross-linked systems, such as hydrogels. A prominent method for this is the thiol-ene "click" reaction. This reaction involves the rapid and efficient coupling of a thiol group with a carbon-carbon double bond (an "ene"), often initiated by UV light in the presence of a photoinitiator.

By using multifunctional thiol polymers (synthesized as described above) and multifunctional ene-containing crosslinkers, it is possible to fabricate highly uniform and stable three-dimensional polymer networks. The properties of these cross-linked systems, such as mechanical stiffness, swelling behavior, and degradation rate, can be precisely tuned by controlling the concentration of thiol groups, the nature of the polymer backbone, and the crosslinking density. This methodology has been widely applied to create biocompatible and degradable hydrogels for applications in tissue engineering and the controlled release of therapeutics. The thiol-ene reaction is valued for its high efficiency, rapid rate under mild conditions, and tolerance to oxygen, making it a robust tool for advanced material fabrication.

Emerging Applications in Chemical Biology

Development of Bioconjugation Reagents and Probes

In the field of chemical biology, this compound is utilized for the development of bioconjugation reagents and chemical probes. Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or nucleic acid. The primary role of this compound in this context is to provide a protected thiol which, after deprotection, serves as a specific and reactive handle for covalent modification.

The free sulfhydryl group is an excellent nucleophile and is relatively rare on the surface of proteins compared to primary amines (from lysine residues), allowing for more selective modification. Two primary strategies are employed for the bioconjugation of these deprotected thiols:

Thiol-Maleimide Michael Addition: Maleimide-functionalized molecules react specifically with free thiols under mild conditions (pH 6.5–7.5) to form a stable thioether bond. This is one of the most common and reliable methods for labeling proteins with fluorescent dyes, biotin, or other probes.

Pyridyl Disulfide Exchange: Thiols can react with pyridyl disulfide groups to form a new disulfide bond, releasing a pyridine-2-thione molecule. This reaction is reversible in the presence of reducing agents, making it ideal for creating probes or drug conjugates that can be cleaved under specific biological conditions.

By using heterobifunctional crosslinkers containing a thiol-reactive group on one end and another reactive group (e.g., an NHS ester for amines) on the other, this compound facilitates the controlled and precise assembly of complex biomolecular constructs for research and therapeutic purposes.

Research into Thiol Reactivity in Biological Contexts

The study of thiol reactivity is central to understanding a wide array of biological processes, from protein folding and enzymatic catalysis to redox signaling and antioxidant defense. The cysteine residue, with its nucleophilic thiol group, is a key player in these events. The compound this compound serves as a valuable research tool in this domain, primarily by providing a means to introduce a protected thiol that can be deprotected in situ to initiate and study thiol-dependent reactions.

The trityl (triphenylmethyl) group is a bulky protecting group that effectively masks the reactivity of the thiol in this compound. This protection is crucial for preventing premature reactions, such as oxidation to disulfides, allowing for the controlled delivery of the reactive thiol to a specific biological system or experimental setup. The trityl group can be removed under mildly acidic conditions or through the use of specific reagents, leading to the release of the free thiol, cysteamine. This controlled release is instrumental in initiating studies of thiol reactivity in various biological contexts.

One of the primary areas of investigation is the kinetics and mechanism of thiol-disulfide exchange reactions. nih.govnih.gov These reactions are fundamental to protein folding, where the formation of correct disulfide bonds is essential for achieving the native three-dimensional structure of many proteins. By introducing a trityl-protected thiol, researchers can trigger disulfide exchange upon deprotection and monitor the subsequent reactions. This allows for the elucidation of kinetic parameters and the influence of the local microenvironment on the reaction rates. nih.govresearchgate.net

Furthermore, derivatives of trityl-protected thiols have been instrumental in probing the active sites of enzymes that rely on cysteine residues for their catalytic activity. While not directly releasing a thiol to study reactivity, the intact molecule can act as an inhibitor, providing insights into the enzyme's mechanism. For instance, S-trityl-L-cysteine, a closely related compound, has been extensively studied as a potent and specific inhibitor of the human mitotic kinesin Eg5. nih.govpasteur.fr These studies, while focusing on the inhibitory effect of the entire molecule, underscore the significance of the trityl group in interacting with biological targets. The interaction of the trityl group within a binding pocket can inform our understanding of the local environment of reactive cysteine residues.

The table below summarizes key findings from research utilizing trityl-protected thiol compounds to investigate biological processes.

| Research Area | Compound Used | Key Findings |

| Enzyme Inhibition | S-trityl-L-cysteine | Acts as a reversible, tight-binding inhibitor of the mitotic kinesin Eg5, blocking cells in the M phase of the cell cycle. nih.gov |

| Enzyme Inhibition | S-trityl-L-cysteine Derivatives | Affinity matrix experiments confirmed the direct interaction of these derivatives with the kinesin spindle protein (KSP). nih.gov |

| Protein Binding Site Identification | S-trityl-L-cysteine | Hydrogen-deuterium exchange mass spectrometry identified the binding pocket on Eg5, formed by helix α3-strand β5 and loop L5-helix α2. pasteur.fr |

It is important to note that while the application of this compound as a tool for the controlled release of a thiol to study reactivity in biological systems is a logical extension of its chemical properties, much of the documented research has focused on the biological activity of related trityl-protected compounds as intact molecules. nih.govpasteur.fr These studies provide valuable information about the interaction of the trityl group with biological macromolecules, which is relevant to understanding the local environment of reactive thiols. However, detailed kinetic studies of thiol-mediated processes initiated by the in-situ deprotection of this compound in complex biological systems remain a developing area of research.

Mechanistic Investigations and Computational Studies of 2 Tritylthio Ethylamine Hydrochloride and Its Derivatives

Elucidation of Reaction Mechanisms for Synthetic Pathways and Deprotection Processes

The synthetic and deprotection pathways involving 2-(tritylthio)ethylamine and its parent S-trityl protected thiols are governed by mechanisms centered on the formation of the highly stabilized trityl (triphenylmethyl) carbocation. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving selective transformations in multi-step syntheses.

Synthetic Pathway Mechanism: The formation of the S-trityl bond, as in the synthesis of 2-(tritylthio)ethylamine, typically proceeds through a substitution nucleophilic 1 (SN1) mechanism. nih.gov The reaction involves an S-alkylation of cysteamine (B1669678) with a trityl halide, such as trityl chloride. The reaction is initiated by the dissociation of trityl chloride to form the trityl carbocation, a resonance-stabilized and sterically hindered intermediate. nih.gov The sulfur atom of the cysteamine thiol then acts as a nucleophile, attacking the carbocation to form the stable trityl thioether linkage. nih.gov The use of a base, such as pyridine (B92270), is common to neutralize the HCl byproduct. nih.gov The bulky nature of the trityl group sterically favors reaction at primary thiols. nih.gov

Deprotection Process Mechanisms: The cleavage of the S-trityl group is a critical step in synthetic chemistry, and it can be achieved through several distinct mechanistic routes.

Acid-Catalyzed Deprotection: The most common method for S-trityl deprotection involves treatment with Brønsted acids like trifluoroacetic acid (TFA) or formic acid. nih.govsmolecule.com The mechanism is the reverse of the SN1 protection pathway. The process begins with the protonation of the sulfur atom, which increases the leaving group ability of the thiol. Subsequent cleavage of the carbon-sulfur bond generates the free thiol and the stable trityl cation. nih.gov Due to the reactivity of the liberated trityl cation, nucleophilic scavengers such as triisopropylsilane (B1312306) (TIS) or water are often added. nih.gov These scavengers irreversibly react with the cation, typically via hydride donation from TIS, to form triphenylmethane, which drives the equilibrium toward the deprotected product and prevents undesired side reactions. nih.gov

Metal-Assisted Deprotection: An alternative mechanism involves metal acid catalysis, notably using mercury(II) salts like HgCl2 or Hg(OAc)2, followed by reduction with sodium borohydride. nih.gov This method offers different selectivity compared to Brønsted acids. The mechanism is predicated on the high affinity of the soft mercury(II) ion for the soft sulfur donor. nih.gov The Hg2+ coordinates to the sulfur atom of the thioether, facilitating the cleavage of the C-S bond. The subsequent addition of NaBH4 results in reductive demercuration to yield the free thiol. nih.gov Mechanistic studies have shown that this method can selectively cleave S-trityl groups while leaving N-trityl and O-trityl groups intact, a selectivity opposite to that of strong Brønsted acids. nih.gov

Oxidative Deprotection: The S-trityl group can also be removed concurrently with the formation of a disulfide bond. smolecule.com Reagents like iodine (I2) facilitate this process. The proposed mechanism involves the reaction of the S-trityl compound with iodine to form a sulfenyl iodide intermediate. This reactive species then undergoes a reaction with another thiol molecule (either another S-trityl compound or a free thiol) to form the disulfide bridge. smolecule.com

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Derivatives of the 2-(tritylthio)ethylamine scaffold have been investigated as inhibitors of various biological targets, leading to detailed Structure-Activity Relationship (SAR) studies. These studies systematically modify the core structure to understand the chemical features essential for potent biological activity.

SAR studies on 2-(tritylthio)ethylamine analogues have revealed critical insights into the structural requirements for inhibiting targets such as the mitotic kinesin KSP (Eg5) and Sirtuin 2 (SIRT2).

KSP (Eg5) Inhibitors: The parent compound, S-trityl-L-cysteine (STLC), is a known inhibitor of the KSP motor protein. nih.gov SAR studies on this scaffold, including the simpler 2-(tritylthio)ethylamine backbone, have demonstrated several key correlations:

The Trityl Group: The triphenylmethyl moiety is critical for inhibitory activity. nih.gov Modifications to the phenyl rings have a significant impact on potency. Substitution at the para-position of one phenyl ring with methoxy (B1213986) (OCH3), methyl (CH3), or chloro (Cl) groups was found to increase inhibitory potency compared to the unsubstituted parent compound. nih.gov

The Ethylamine (B1201723) Backbone: Modifications to the ethylamine portion of the molecule also modulate activity. For instance, converting the carboxylic acid group of STLC to a primary alcohol (to give a cysteinol derivative) resulted in a marked increase in potency. nih.gov The simple cysteamine derivative (lacking the carboxyl or hydroxyl group) showed the highest potency in one study, indicating that this core scaffold is highly effective. nih.gov An additive effect was noted where combining a para-methoxy substitution on the trityl group with the cysteinol backbone led to significantly increased KSP inhibition. nih.gov

| Compound ID | Backbone Structure | Trityl Group Modification | KSP ATPase IC₅₀ (µM) | Cellular EC₅₀ (nM) |

| 1 (STLC) | Cysteine | Unsubstituted | 0.62 | - |

| 2 | Cysteine | 4-methoxy | < 0.62 | - |

| 4 | Cysteinol | Unsubstituted | - | - |

| 5 | Cysteinol | 4-methoxy | - | - |

| 7 | Cysteamine | 4-methoxy | - | 115 |

Data compiled from research on KSP inhibitors. nih.gov IC₅₀ represents the concentration for 50% inhibition of KSP ATPase activity. EC₅₀ represents the effective concentration for 50% of maximal cellular response (mitotic arrest).

SIRT2 Inhibitors: The S-trityl-cysteamine scaffold has also been explored for the development of SIRT2 inhibitors. nih.gov In one study, S-trityl-L-cysteine (STLC) was derivatized with dimethylaminopyridine to produce a compound with significant SIRT2 inhibitory capacity. nih.govresearchgate.net Further SAR exploration led to the following findings:

Removal of Methyl Ester: An initial lead compound contained a methyl ester group from the cysteine backbone. Molecular docking studies suggested this ester group hindered optimal binding within the SIRT2 selective pocket. nih.govresearchgate.net

S-trityl Cysteamine Pharmacophore: Synthesis of new analogues utilizing the S-trityl cysteamine pharmacophore, thereby lacking the methyl ester, resulted in compounds with improved SIRT2 inhibitory activity. nih.gov This modification allowed for better access to the selective pocket of the protein, demonstrating that even small changes to the core structure can significantly enhance biological activity. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of 2-(tritylthio)ethylamine and its derivatives at a molecular level, offering insights that complement experimental findings.

The 2-(tritylthio)ethylamine scaffold is characterized by significant conformational flexibility. nih.gov This flexibility arises from the multiple single bonds within its structure: the C-C and C-S bonds of the ethylthio backbone and, most notably, the C-S bond and the bonds connecting the phenyl rings to the central carbon of the trityl group.

Molecular modeling, particularly molecular docking, has been instrumental in rationalizing the SAR of bioactive analogues of 2-(tritylthio)ethylamine and guiding the design of more potent inhibitors. nih.gov

These computational studies simulate the interaction between a ligand (the inhibitor) and its receptor (the target protein) to predict the most likely binding mode and estimate the binding affinity. For example, in the development of SIRT2 inhibitors, molecular docking was used to visualize how S-trityl-cysteamine derivatives fit into the enzyme's binding site. nih.govresearchgate.net

The docking studies revealed specific key interactions:

Binding Pocket: The models showed that removing a methyl ester group from an initial lead compound allowed the new S-trityl-cysteamine derivatives to better access a selective pocket within the SIRT2 protein. nih.gov

Key Residue Interactions: The simulation predicted a specific binding mode where the pyridine ring of a lead compound formed a crucial interaction with the amino acid residue Ala135 of SIRT2. nih.govresearchgate.net This type of specific, directional interaction helps to anchor the ligand in the active site and is a major contributor to its inhibitory activity.

By providing a structural hypothesis for the observed biological activity, these molecular modeling studies allow for a more targeted approach to drug design. They can explain why certain structural modifications enhance or diminish activity and can predict new modifications that are likely to improve binding affinity and selectivity. rsc.org

Analytical Methodologies for Research on 2 Tritylthio Ethylamine Hydrochloride and Its Derivatives

Advanced Structural Elucidation Methods for Novel Derivatives

The precise determination of the chemical structure of novel derivatives of 2-(tritylthio)ethylamine hydrochloride is fundamental to understanding their properties and potential applications. Advanced analytical methodologies are therefore essential to unambiguously confirm the connectivity, configuration, and conformation of these new chemical entities.

A cornerstone of modern structural elucidation is multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy . While one-dimensional ¹H and ¹³C NMR spectra provide initial insights, complex derivatives often require more sophisticated techniques for complete characterization. researchgate.netresearchgate.net For instance, in novel trityl-containing compounds, ¹H NMR signals around 7.3 ppm are characteristic of the trityl group. researchgate.net Two-dimensional NMR experiments are invaluable for assembling the molecular structure. Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. For derivatives with modifications, Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for the connection of different molecular fragments.

High-Resolution Mass Spectrometry (HRMS) is another critical tool, providing highly accurate mass measurements that are used to determine the elemental composition of a new derivative. nih.gov This technique is especially important for sulfur-containing compounds, where methods like liquid chromatography-electrospray triple quadrupole mass spectrometry or high-resolution LTQ-Orbitrap mass spectrometers can be employed for detailed analysis. nih.gov The high stability of the trityl cation also makes trityl-containing compounds particularly suitable for analysis by mass spectrometry. glenresearch.com

For an unequivocal determination of the three-dimensional structure, including absolute stereochemistry, X-ray crystallography is the gold standard. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays to produce a diffraction pattern, which can then be used to generate a detailed 3D model of the molecule. wikipedia.org Although obtaining suitable crystals can be a challenge, the structural information provided is unparalleled. researchgate.netnih.gov The crystal structure reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical and biological properties. nih.govnih.gov

The following table provides hypothetical data for a novel derivative of this compound, illustrating the type of information obtained from these advanced analytical methods.

| Analytical Technique | Parameter | Illustrative Data | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 7.25-7.45 (m, 15H), 3.20 (t, 2H), 2.95 (t, 2H) | Aromatic protons of the trityl group, and two triplets for the ethylamine (B1201723) backbone protons. |

| ¹³C NMR | Chemical Shift (δ) | 145.1, 129.5, 128.3, 127.1, 67.2, 40.8, 34.9 | Signals corresponding to the carbons of the trityl group and the ethylamine backbone. |

| HRMS (ESI-TOF) | m/z [M+H]⁺ | Calculated: 394.1789, Found: 394.1785 | Confirms the elemental composition of the protonated molecule. |

| X-ray Crystallography | Crystal System | Monoclinic | Provides the definitive 3D molecular structure. |

| Space Group | P2₁/c |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2-(Tritylthio)ethylamine hydrochloride?

- Methodology : Synthesis typically involves reacting ethylamine derivatives with tritylthiol-protecting reagents (e.g., trityl chloride) under anhydrous conditions in the presence of a base like triethylamine. Purification is achieved via recrystallization using solvent systems optimized for thioether compounds (e.g., dichloromethane/hexane mixtures). Characterization includes:

- 1H/13C NMR : Aromatic protons from the trityl group appear as multiplets near 7.1–7.5 ppm, while the ethylamine backbone shows signals at ~2.8–3.5 ppm (NH2) and 1.5–2.0 ppm (CH2) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the trityl-thioether linkage .

- Validation : Cross-check purity via HPLC with UV detection at 254 nm, leveraging the trityl group’s strong absorbance .

Q. How should this compound be stored to maintain stability?

- Storage Protocol : Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers. Moisture-sensitive due to the thioether bond; use desiccants like silica gel to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric bulk of the trityl group impact reactivity in crosslinking or bioconjugation applications?

- Mechanistic Insight : The trityl group’s steric hindrance slows nucleophilic attacks on the thioether, requiring tailored reaction conditions. For example:

- Use polar aprotic solvents (e.g., DMF) to enhance solubility and reduce aggregation.

- Employ catalysts like silver nitrate to facilitate thiol-disulfide exchange in crosslinking reactions .

Q. How can researchers resolve NMR data discrepancies caused by dynamic effects in trityl-containing compounds?

- Experimental Design :

- Variable Temperature (VT) NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to coalesce split peaks caused by restricted rotation of the trityl group .

- Decoupling Techniques : Apply 1H-13C HSQC to distinguish overlapping signals from aromatic and aliphatic protons .

- Case Study : Documented shifts in δ 7.2–7.5 ppm regions may vary by solvent (e.g., CDCl3 vs. DMSO-d6); use deuterated solvents consistently for reproducibility .

Q. What deprotection strategies efficiently remove the trityl group while preserving the ethylamine backbone?

- Methodology :

- Acidic Cleavage : Treat with trifluoroacetic acid (TFA, 10% v/v) in dichloromethane for 1–2 hours at 0°C. Monitor deprotection via TLC (Rf shift) or LC-MS .

- Workflow Optimization : Neutralize post-deprotection with cold aqueous bicarbonate to prevent amine protonation and side reactions .

- Validation : Confirm completeness via Ellman’s assay for free thiol quantification or MALDI-TOF for molecular weight verification .

Data Contradiction Analysis

Q. How to address inconsistencies in solubility data during purification?

- Troubleshooting :

- Solvent Screening : Use binary solvent systems (e.g., ethanol/water) guided by Hansen solubility parameters. Reference solubility models for Triethylamine HCl (TEA·HCl) to predict optimal ratios .

- Temperature Gradients : Perform recrystallization at −20°C for higher yield if room-temperature methods fail .

Q. Why might crosslinking efficiency vary between batches of this compound?

- Root Cause Analysis :

Retrosynthesis Analysis